molecular formula C13H14O3 B2450499 methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate CAS No. 7430-89-9

methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate

Cat. No. B2450499
CAS RN: 7430-89-9
M. Wt: 218.252
InChI Key: JXGWCLZVVXSVRQ-UHFFFAOYSA-N
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Description

“Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate” is a chemical compound with the molecular formula C13H14O3 . It is an important pharmaceutical raw material that is a by-product of the ezetimibe preparation process .


Synthesis Analysis

The synthesis of this compound involves adding the compound (15.5 g) to a solution of 2N hydrochloric acid (620 mL) and methanol (620 mL), protecting with argon, and reacting at 60°C for 0.5 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The synthesis of pyrrole-3-carboxylic acid amides is of significant interest due to their central role in successful drugs like Atorvastatin and Sunitinib. Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can serve as a precursor for such amides. Additionally, structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids have shown antimalarial and HIV-1 protease inhibitory activities .

Green Chemistry and Sustainable Synthesis

Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can participate in green synthetic methodologies. For instance, it can be used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which exhibit good to excellent yields. These compounds find applications in drug discovery and agrochemical research .

Multicomponent Reactions (MCRs)

Researchers have explored multicomponent reactions to synthesize structurally diverse compounds. Methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate can be involved in MCRs, leading to the formation of valuable products. For example, MCRs using arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents have been successful .

Antibacterial and Antitubercular Activities

Although specific studies on this compound are limited, its derivatives may exhibit biological potential. Researchers have prepared derivatives with 1,3,4-oxadiazole moieties, which were investigated for their in vitro antitubercular activity. Further exploration of antibacterial properties could be valuable .

properties

IUPAC Name

methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-12(14)8-10-7-6-9-4-2-3-5-11(9)13(10)15/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGWCLZVVXSVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate

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